
1-(Phenylsulfonyl)indole
Overview
Description
1-(benzenesulfonyl)indole is a sulfonamide.
Biological Activity
1-(Phenylsulfonyl)indole is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and potential neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonyl group attached to an indole ring, which is known for its ability to interact with various biological targets. The presence of the phenylsulfonyl moiety enhances the compound's bioactivity by influencing its binding affinity and selectivity towards molecular targets.
Anticancer Activity
Research has demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of several 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles, where compound 8 showed remarkable inhibition of histone deacetylases (HDACs), with IC50 values as low as 12.3 nM against HDAC isoenzymes 1, 2, and 6 .
Table 1: Antiproliferative Activity of Selected Compounds
Compound | Cell Line | GI50 (μM) | HDAC Inhibition IC50 (nM) |
---|---|---|---|
8 | Hep3B | 0.36 | 12.3 |
11 | MDA-MB-231 | 0.37 | 4.0 |
12 | PC-3 | 0.93 | 1.0 |
13 | A549 | 0.56 | 29.5 |
These findings indicate that modifications to the indole structure can significantly enhance anticancer properties.
Antimicrobial Activity
In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Studies suggest that it exhibits notable antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.
Neuropharmacological Effects
Emerging research indicates that derivatives of this compound may have modulatory effects on neurotransmitter systems, particularly the serotonin receptor system. For instance, certain phenylsulfonyl indole derivatives have been identified as potent and selective antagonists of the 5-HT6 receptor, which is implicated in cognitive functions and neurological disorders such as Alzheimer's disease . This suggests potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets including enzymes and receptors involved in cell proliferation and apoptosis. The sulfonyl group enhances the compound's ability to bind to these targets, facilitating its biological activity.
Case Studies
A notable case study involved the evaluation of a series of indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The study found that certain derivatives exhibited potent antiviral activity, indicating the potential for developing new antiretroviral therapies based on this scaffold .
Scientific Research Applications
Histone Deacetylase Inhibition
Overview
Recent studies have identified 1-(phenylsulfonyl)indole derivatives as promising HDAC inhibitors. HDACs play a critical role in regulating gene expression and are implicated in various cancers.
Key Findings
- A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles were synthesized and evaluated for their HDAC inhibitory activities. Notably, compound 8 exhibited IC50 values of 12.3 nM against HDAC isoenzymes 1, 2, and 6, demonstrating potent antitumor activity in vivo against lung cancer xenografts .
- The structure-activity relationship (SAR) studies revealed that the placement of the N-hydroxyacrylamide group at the C-5 position of the indole ring was crucial for enhanced inhibitory activity .
Neuropharmacological Applications
Cholinesterase Inhibition
this compound derivatives have shown potential as multifunctional ligands targeting cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.
Key Insights
- These compounds have demonstrated anti-aggregation properties and are being explored for their ability to inhibit cholinesterases effectively . This suggests their potential utility in treating cognitive impairments associated with neurodegenerative disorders.
Anticancer Properties
Mechanisms of Action
Indole derivatives, including this compound, have been shown to possess significant anticancer properties through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Disrupting tubulin polymerization, which is essential for cell division .
Case Studies
- In a study involving hepatocellular carcinoma cells, a related indole derivative demonstrated an IC50 value of 5.0 µM by inhibiting tubulin polymerization and causing G2/M phase cell cycle arrest . This highlights the potential of indole-based compounds as effective anticancer agents.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity.
Compound | Synthesis Method | Yield (%) |
---|---|---|
Compound 8 | Five-step reaction sequence with N-hydroxyacrylamide | 34–52 |
Compound 11 | Reaction with arylsulfonyl chloride in presence of KOH | 41–61 |
This table summarizes the synthetic methods employed to generate biologically active derivatives of this compound, emphasizing the versatility and importance of this compound in medicinal chemistry .
Properties
IUPAC Name |
1-(benzenesulfonyl)indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLCYCWLIKWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311068 | |
Record name | 1-(Phenylsulfonyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40899-71-6 | |
Record name | 40899-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Phenylsulfonyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40899-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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